molecular formula C13H9FN2O B1269398 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 116248-10-3

2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1269398
CAS No.: 116248-10-3
M. Wt: 228.22 g/mol
InChI Key: OHKSDBATRIWCTK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzooxazoles This compound is characterized by the presence of a benzooxazole ring substituted with a 4-fluorophenyl group and an amine group at the 5-position

Mechanism of Action

Target of Action

Similar compounds have been found to target gag-pol polyprotein in hiv-1

Mode of Action

It’s worth noting that similar compounds have shown fungicidal activities against phytopathogenic fungi . The interaction with its targets and the resulting changes are yet to be fully understood and require further investigation.

Biochemical Pathways

The compound’s fluorine substitution has been studied, which affects its vibronic and vibrational spectra . This could potentially influence various biochemical pathways, but more research is needed to elucidate these effects.

Result of Action

Similar compounds have shown potential antifungal activity . More research is needed to understand the specific molecular and cellular effects of this compound.

Action Environment

A related compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2h)-one, has been studied as a corrosion inhibitor in an acidic environment . This suggests that environmental factors can significantly influence the action of similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 4-fluoroaniline with 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzooxazole ring. The reaction conditions generally include heating the reaction mixture to a temperature range of 100-150°C for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

    Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.

    Nucleophilic Substitution: Reagents like alkyl halides and acyl chlorides can be used to introduce various substituents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include nitrated, halogenated, alkylated, and acylated derivatives of this compound.

Scientific Research Applications

2-(4-fluorophenyl)-1,3-benzoxazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-phenyl)-ethylamine: This compound has a similar fluorophenyl group but lacks the benzooxazole ring.

    4-Fluorophenylacetic acid: This compound contains the fluorophenyl group but has an acetic acid moiety instead of the benzooxazole ring.

    4-Formylphenylboronic acid: This compound has a formyl group and a boronic acid moiety attached to the fluorophenyl group.

Uniqueness

2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both the benzooxazole ring and the fluorophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKSDBATRIWCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350193
Record name 2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116248-10-3
Record name 2-(4-Fluorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116248-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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